1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride
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Overview
Description
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyridine and pyrrole ring system, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core. The carbonyl chloride functional group is then introduced through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or other reduced derivatives.
Cycloaddition Reactions: The pyrrolo[2,3-b]pyridine core can participate in cycloaddition reactions, forming complex polycyclic structures.
Common reagents used in these reactions include bases like triethylamine, reducing agents such as lithium aluminum hydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride has found applications in various scientific research fields:
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The pathways involved often include signal transduction cascades, where the compound modulates the activity of key proteins and enzymes.
Comparison with Similar Compounds
1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride can be compared with other similar heterocyclic compounds such as:
1H-pyrrolo[2,3-b]pyridine: Lacks the carbonyl chloride group but shares the core structure, making it less reactive in certain substitution reactions.
2H-pyrrolo[3,2-b]pyridine: A positional isomer with different reactivity and biological activity profiles.
1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride: Another isomer with the carbonyl chloride group at a different position, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific functional group placement, which imparts unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride |
InChI |
InChI=1S/C8H7ClN2O/c9-8(12)11-5-3-6-2-1-4-10-7(6)11/h1-2,4H,3,5H2 |
InChI Key |
VIVDZPHOSGYJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC=N2)C(=O)Cl |
Origin of Product |
United States |
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